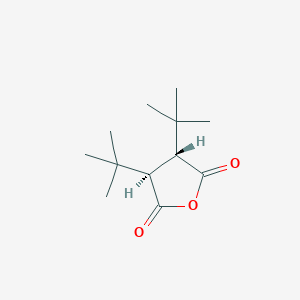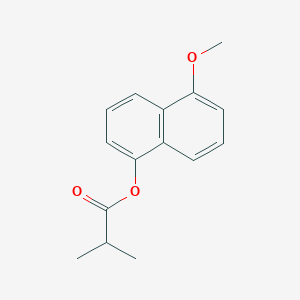
5-Methoxynaphthalen-1-yl 2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxynaphthalen-1-yl 2-methylpropanoate is an organic compound with the molecular formula C15H16O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a methoxy group and a methylpropanoate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxynaphthalen-1-yl 2-methylpropanoate typically involves the esterification of 5-methoxynaphthalene-1-ol with 2-methylpropanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxynaphthalen-1-yl 2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 5-methoxynaphthalene-1-carboxylic acid.
Reduction: Formation of 5-methoxynaphthalen-1-yl 2-methylpropanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Methoxynaphthalen-1-yl 2-methylpropanoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . In cancer research, it may interfere with tubulin polymerization, thereby inhibiting cell division and inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxy-2-naphthyl propanamide: Similar structure but different functional groups.
4-Methoxynaphthalen-1-yl-5-arylpyrimidin-2-amines: Similar aromatic core but different substituents
Uniqueness
5-Methoxynaphthalen-1-yl 2-methylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and ester groups make it a versatile intermediate for various synthetic applications, and its potential biological activities make it a valuable compound for medicinal chemistry research .
Propiedades
Número CAS |
92920-78-0 |
|---|---|
Fórmula molecular |
C15H16O3 |
Peso molecular |
244.28 g/mol |
Nombre IUPAC |
(5-methoxynaphthalen-1-yl) 2-methylpropanoate |
InChI |
InChI=1S/C15H16O3/c1-10(2)15(16)18-14-9-5-6-11-12(14)7-4-8-13(11)17-3/h4-10H,1-3H3 |
Clave InChI |
UYSZETMUXPRLDG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)OC1=CC=CC2=C1C=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




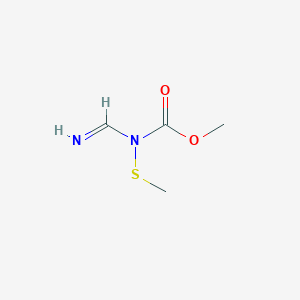


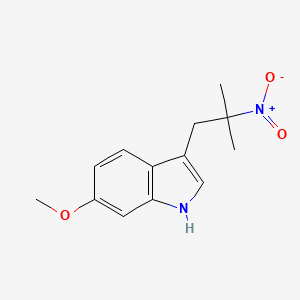

![3-{[1-(Dodecyloxy)-3-methoxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14355857.png)
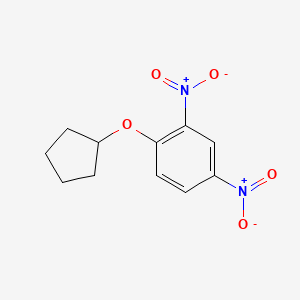
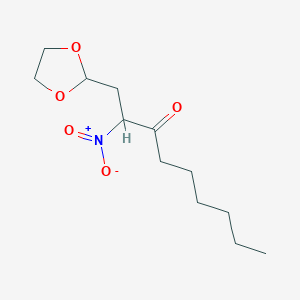
![[2-(2,3,3,4,5-Pentamethylhexa-1,4-dien-1-yl)phenoxy]acetic acid](/img/structure/B14355879.png)
![[2-(3,4-Dichlorophenyl)cyclopropyl]urea](/img/structure/B14355886.png)
